molecular formula C13H16BrCl2O5P B14468753 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate CAS No. 66352-36-1

2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate

Cat. No.: B14468753
CAS No.: 66352-36-1
M. Wt: 434.0 g/mol
InChI Key: XFDZDXSIQZEESI-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is a chemical compound with a complex structure that includes both phosphonate and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is unique due to its combination of phosphonate and benzoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66352-36-1

Molecular Formula

C13H16BrCl2O5P

Molecular Weight

434.0 g/mol

IUPAC Name

2-[bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate

InChI

InChI=1S/C13H16BrCl2O5P/c14-12-4-2-1-3-11(12)13(17)19-9-10-22(18,20-7-5-15)21-8-6-16/h1-4H,5-10H2

InChI Key

XFDZDXSIQZEESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCP(=O)(OCCCl)OCCCl)Br

Origin of Product

United States

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